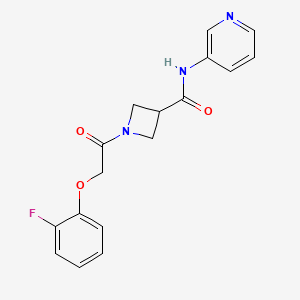

1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide

Description

1-(2-(2-Fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a synthetic small molecule characterized by a central azetidine ring substituted with a carboxamide group at the 3-position. The molecule features a 2-(2-fluorophenoxy)acetyl moiety linked to the azetidine nitrogen and a pyridin-3-yl group as the carboxamide substituent (Fig. 1). This compound’s structure combines a rigid azetidine scaffold with aromatic and fluorinated groups, which are often employed in medicinal chemistry to optimize target binding, metabolic stability, and bioavailability .

Properties

IUPAC Name |

1-[2-(2-fluorophenoxy)acetyl]-N-pyridin-3-ylazetidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O3/c18-14-5-1-2-6-15(14)24-11-16(22)21-9-12(10-21)17(23)20-13-4-3-7-19-8-13/h1-8,12H,9-11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFEOBYFZYJMSKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide typically involves multi-step organic synthesis. A common synthetic route includes:

Formation of the Azetidine Ring: Starting with a suitable azetidine precursor, the azetidine ring is constructed through cyclization reactions.

Introduction of the Fluorophenoxy Group: The 2-fluorophenoxy group is introduced via nucleophilic substitution reactions, often using 2-fluorophenol and an appropriate leaving group.

Acetylation: The acetyl group is added through acetylation reactions, typically using acetic anhydride or acetyl chloride.

Coupling with Pyridine Derivative: The final step involves coupling the intermediate with a pyridine derivative, often facilitated by coupling reagents like EDCI or DCC.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(2-Fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like sodium methoxide or electrophiles like alkyl halides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-(2-Fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer or neurological disorders.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of azetidine- and pyridine-containing carboxamides. Below is a detailed comparison with structurally or functionally related molecules:

Structural Analogues

Binding Affinity and Interactions

- Pyridine-Based Protease Inhibitors (e.g., 5RH3, 5RGX): These compounds, described in , share the pyridin-3-yl group and exhibit binding affinities < −22 kcal/mol to SARS-CoV-2 main protease. The pyridine ring interacts with HIS163, while the linker forms hydrogen bonds with ASN142 and GLN187.

- Azetidine vs. Piperidine Derivatives: lists piperidine analogs (e.g., 1-(2-(2-fluorophenoxy)acetyl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide). The smaller azetidine ring in the target compound may enhance metabolic stability by reducing susceptibility to oxidative metabolism .

Substituent Effects

- Fluorophenoxy Group: The 2-fluorophenoxy acetyl moiety in the target compound contrasts with non-fluorinated analogs (e.g., ’s furan-3-carboxamides). Fluorination typically increases membrane permeability and resistance to cytochrome P450-mediated degradation .

- Pyridin-3-yl vs.

Biological Activity

1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapy. This article aims to explore the biological activity of this compound, synthesizing findings from various studies and patents to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes an azetidine ring, a pyridine moiety, and a fluorophenoxyacetyl group. Its molecular formula is , and it exhibits properties that suggest potential therapeutic applications.

Anticancer Activity

Recent studies have indicated that derivatives of azetidine, including the compound , exhibit significant anticancer properties. The mechanism of action is primarily linked to the inhibition of specific enzymes involved in cancer cell proliferation. For instance, one study reported that compounds with similar structural characteristics demonstrated IC50 values ranging from 0.275 µM to 0.420 µM against various cancer cell lines, indicating potent cytotoxicity .

Table 1: Anticancer Activity of Related Compounds

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | A549 | 0.275 |

| Compound B | MCF-7 | 0.420 |

| 1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide | Various | TBD |

Neuroprotective Effects

The compound has also been studied for its neuroprotective effects, particularly as a potential treatment for Alzheimer's disease and other cognitive impairments. It functions as a phosphodiesterase (PDE) inhibitor, which is crucial in enhancing cognitive function and mitigating symptoms associated with neurodegenerative diseases. PDE inhibitors have shown promise in improving memory and learning abilities in preclinical models .

Table 2: PDE Inhibitory Activity

| Compound | PDE Type | IC50 (nM) |

|---|---|---|

| Compound C | PDE9 | 14 |

| 1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide | PDE9 | TBD |

Study on Cognitive Impairment

In a notable study focusing on cognitive impairment, the compound was administered to animal models exhibiting symptoms akin to Alzheimer's disease. Results indicated significant improvements in cognitive function as measured by behavioral tests, supporting the hypothesis that PDE inhibition can enhance neuroprotection .

Antimicrobial Potential

Additionally, research has explored the antimicrobial activity of azetidine derivatives, revealing that modifications in substituents can lead to varying degrees of antibacterial efficacy. While specific data on this compound's antimicrobial activity remains limited, related studies suggest potential applications in treating infections .

Q & A

Basic: What are the optimal synthetic routes for preparing 1-(2-(2-fluorophenoxy)acetyl)-N-(pyridin-3-yl)azetidine-3-carboxamide?

Methodological Answer:

The synthesis involves three key steps:

- Step 1: Preparation of the azetidine-3-carboxamide core via nucleophilic substitution or cyclization reactions. Microwave-assisted synthesis (e.g., 100–150°C, 30–60 minutes) can enhance reaction efficiency for intermediates like substituted azetidines .

- Step 2: Acetylation of the azetidine nitrogen using 2-(2-fluorophenoxy)acetyl chloride under anhydrous conditions (e.g., dichloromethane, 0–5°C) to minimize side reactions .

- Step 3: Purification via reversed-phase HPLC or MPLC (mobile phase: ethyl acetate/methanol gradients) to achieve >95% purity .

Critical Note: Monitor reaction progress using TLC (silica gel, UV detection) and confirm intermediate structures via H NMR (e.g., δ 4.2–4.5 ppm for azetidine protons) .

Basic: What analytical techniques are recommended for structural elucidation?

Methodological Answer:

A multi-technique approach ensures accuracy:

- H/C NMR: Identify protons on the azetidine ring (δ 3.8–4.6 ppm) and pyridin-3-yl group (δ 8.1–8.9 ppm). The 2-fluorophenoxy acetyl moiety shows distinct aromatic splitting (δ 6.8–7.2 ppm) and a carbonyl signal at ~170 ppm in C NMR .

- HRMS: Confirm molecular weight (e.g., [M+H] at m/z 358.1322) with <2 ppm deviation from theoretical values .

- X-ray crystallography: Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding between the carboxamide and pyridinyl groups) using single crystals grown in ethyl acetate/hexane .

Advanced: How to resolve contradictions in structure-activity relationship (SAR) studies for analogs?

Methodological Answer:

Contradictions often arise from substituent positioning or assay variability:

- Case Study: Fluorine substitution at the phenoxy group (2- vs. 4-position) may alter bioactivity due to electronic effects. Compare logP (HPLC-derived) and dipole moments (DFT calculations) to correlate with activity trends .

- Experimental Design: Use isosteric replacements (e.g., replacing pyridin-3-yl with pyridin-4-yl) and test in parallel under identical assay conditions (e.g., kinase inhibition IC assays) .

- Data Normalization: Apply statistical tools (e.g., ANOVA) to account for batch-to-batch variability in biological replicates .

Advanced: How to evaluate the compound’s stability under varying solvent and pH conditions?

Methodological Answer:

- Solvent Stability: Incubate the compound in DMSO, ethanol, or aqueous buffers (pH 2–9) at 25°C/37°C for 24–72 hours. Monitor degradation via HPLC (e.g., new peaks at 254 nm). DMSO is preferred for long-term storage due to minimal ester hydrolysis .

- pH Stability: Use LC-MS to identify hydrolysis products (e.g., free azetidine-3-carboxylic acid at pH <3). Adjust formulations to pH 6–7 for optimal shelf life .

Advanced: What in vitro assays are suitable for assessing target engagement?

Methodological Answer:

- Kinase Inhibition: Use fluorescence polarization assays with recombinant kinases (e.g., EGFR, IC determination) and ATP concentrations near .

- Cellular Uptake: Quantify intracellular accumulation via LC-MS/MS in HEK293 or HeLa cells exposed to 1–10 µM compound for 1–24 hours .

- Cytotoxicity: Perform MTT assays with negative controls (e.g., DMSO vehicle) and positive controls (e.g., staurosporine) to validate specificity .

Advanced: How to design computational docking studies for mechanism exploration?

Methodological Answer:

- Protein Preparation: Retrieve target structures (e.g., PDB ID: 1M17) and optimize protonation states using molecular dynamics (AMBER or GROMACS) .

- Ligand Docking: Use Surflex-Dock (Sybyl 2.1) with the compound’s 3D conformation (DFT-optimized) and score poses via consensus scoring (ChemScore, GoldScore) .

- Validation: Compare docking results with mutagenesis data (e.g., key residues like Lys721 in EGFR) to refine binding hypotheses .

Advanced: How to address discrepancies in reported biological activity across studies?

Methodological Answer:

- Source Analysis: Verify compound purity (HPLC ≥98%), storage conditions (desiccated, -20°C), and assay protocols (e.g., cell passage number, serum concentration) .

- Meta-Analysis: Pool data from ≥3 independent studies and apply funnel plots to detect publication bias .

- Orthogonal Assays: Confirm activity in alternative models (e.g., zebrafish embryos for in vivo validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.